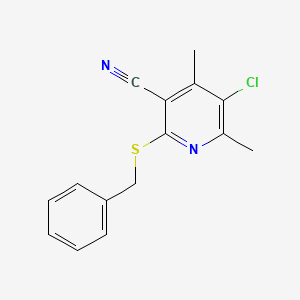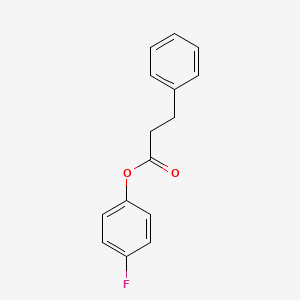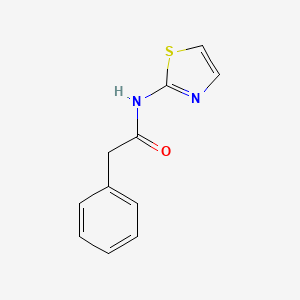![molecular formula C21H23NOS B5918023 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one](/img/structure/B5918023.png)
15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG6 is a spirocyclic compound that contains a nitrogen atom and a sulfur atom in its structure. It has been synthesized by researchers through various methods and has shown promising results in different applications.
作用機序
The mechanism of action of 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one in its various applications is still under investigation. However, studies have shown that the compound interacts with cellular targets, such as DNA and enzymes, and inhibits their activity. In cancer cells, this compound has been shown to induce cell death by activating apoptotic pathways and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different applications. In cancer cells, the compound has been shown to induce cell death, inhibit cell proliferation, and reduce tumor growth. In materials science, this compound has been used as a building block for the synthesis of functional materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.
実験室実験の利点と制限
The advantages of using 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, the limitations of using this compound include its toxicity and potential side effects, which must be carefully considered when conducting experiments.
将来の方向性
There are several future directions for the research on 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one. In medicinal chemistry, further studies could focus on the development of this compound analogs with improved anti-cancer activity and reduced toxicity. In materials science, the synthesis of new functional materials using this compound could be explored. In catalysis, the use of this compound as a ligand for the synthesis of metal complexes with novel catalytic properties could be investigated.
Conclusion:
In conclusion, this compound is a spirocyclic compound that has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research on this compound could lead to the development of new therapeutic agents, functional materials, and catalytic systems with potential applications in different fields.
合成法
The synthesis of 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been achieved by several methods, including one-pot synthesis, multi-step synthesis, and microwave-assisted synthesis. One of the most commonly used methods involves the reaction of 2,4-dimethyl-1,3-pentadiene with benzyl isothiocyanate in the presence of a catalyst to yield the desired product. The synthesis of this compound has also been achieved through a multi-step process involving the reaction of 2,4-dimethyl-1,3-pentadiene with thiourea, followed by a series of reactions that lead to the formation of the spirocyclic compound.
科学的研究の応用
15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a diagnostic tool for detecting cancer cells. In materials science, this compound has been used as a building block for the synthesis of functional materials such as polymers and dendrimers. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.
特性
IUPAC Name |
14-benzylsulfanyl-15-azadispiro[5.1.58.26]pentadeca-9,12,14-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NOS/c23-18-9-13-20(14-10-18)16-21(11-5-2-6-12-21)22-19(20)24-15-17-7-3-1-4-8-17/h1,3-4,7-10,13-14H,2,5-6,11-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVZBQWSJSPHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3(C=CC(=O)C=C3)C(=N2)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5917979.png)

![N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917988.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917994.png)


![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B5918025.png)

![4-amino-N-{2-[(benzylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5918040.png)

